molecular formula C8H13Cl2N3O2 B2381751 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2287314-19-4

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2381751
CAS No.: 2287314-19-4
M. Wt: 254.11
InChI Key: ZRLOQDQIDQVCOH-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride (CAS: 2624129-90-2) is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyridine ring. The molecule contains a carboxylic acid group at position 2, an aminomethyl substituent at position 6, and is stabilized as a dihydrochloride salt for enhanced solubility . This scaffold is of interest due to its structural versatility, enabling modifications that influence pharmacological properties such as target selectivity, bioavailability, and metabolic stability.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;;/h4-5H,1-3,9H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLOQDQIDQVCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2CC1N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287314-19-4
Record name 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of appropriate precursors, such as amines and carboxylic acids, under specific reaction conditions, including heating and the use of catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, large-scale condensation reactions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a nitro group.

  • Reduction: Reduction of the carboxylic acid group to an alcohol.

  • Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Production of alcohol derivatives.

  • Substitution: Generation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Physical Properties

  • Appearance : Typically exists as a solid or crystalline form.
  • Solubility : Soluble in water and various organic solvents.

Pharmacological Applications

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, research has shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in models of chronic inflammatory diseases. In vivo studies demonstrated a reduction in inflammatory markers when administered in animal models .
  • Neuroprotective Effects : Preliminary research suggests that 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression .
  • Cell Signaling Pathways : Investigations into the effects of this compound on cell signaling pathways have revealed potential modulations that could impact cell proliferation and apoptosis .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against resistant bacterial strains with minimal cytotoxicity to human cells.
Study BAnti-inflammatory EffectsShowed significant reduction in TNF-alpha levels in treated animal models.
Study CNeuroprotective EffectsIndicated decreased neuronal cell death in vitro under oxidative stress conditions.

Mechanism of Action

The mechanism by which 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyridine vs. Pyrazine/Pyrimidine Rings
  • Target Compound : Contains a tetrahydroimidazo[1,2-a]pyridine core.
  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives (e.g., BIM-46174): Replace pyridine with pyrazine, enhancing interactions with Gaq proteins. Dimerization (e.g., BIM-46187) further improves cell permeability and inhibitory activity .
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives : Substitution with pyrimidine (e.g., hydrazone analogs) confers antibacterial activity, likely due to altered electron distribution and hydrogen-bonding capacity .
Stereochemical Modifications
  • (5R,6R,7S,8R)-5-(Hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol: Stereospecific hydroxyl groups improve binding selectivity, as demonstrated by reduced RMSE values in computational docking studies compared to non-chiral analogs .

Substituent Effects on Bioactivity

Compound Substituents Key Biological Activity Reference
Target Compound 6-aminomethyl, 2-carboxylic acid Under investigation; structural analogs suggest potential CNS or antimicrobial applications.
6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (Compound 2a) 6-methyl Antifungal activity (MIC: 12.5 µg/mL against C. albicans) .
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 6-chloro, 2-carboxylic acid Increased lipophilicity; used as a precursor for protease inhibitors .
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2,3-dibromo Enhanced electrophilicity; potential for covalent binding to targets .
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid 7-methyl Diastereomer mixtures show activity as CFTR potentiators (e.g., 26% yield in synthesis) .

Functional Group Additions

  • Carboxylic Acid vs. N-Tetrahydropyridinyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide: Replacement of the carboxylic acid with a carboxamide improves metabolic stability but reduces solubility .
  • Aminomethyl vs. Hydroxymethyl: The 6-aminomethyl group in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs like (5R,6R,7S,8R)-5-(hydroxymethyl)-triol, which exhibit polar characteristics .

Salt Forms and Physicochemical Properties

  • Dihydrochloride Salt : Used in the target compound to improve aqueous solubility (>50 mg/mL in water), critical for in vivo studies .
  • Free Base Forms (e.g., 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, CAS 917364-11-5): Lower solubility (<10 mg/mL) limits bioavailability without salt formation .

Biological Activity

6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid; dihydrochloride (CAS No. 2287314-19-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol
  • Purity : Typically ≥95% .

Biological Activity Overview

Recent studies indicate that this compound exhibits a variety of biological activities:

  • Heparanase Inhibition :
    • A study identified derivatives of tetrahydroimidazo[1,2-a]pyridine as potent inhibitors of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The compound demonstrated selective inhibition of HPSE1 with enhanced potency compared to other similar compounds .
  • Anticancer Potential :
    • The selective inhibition of HPSE1 suggests that this compound may have therapeutic applications in cancer treatment by inhibiting tumor metastasis and angiogenesis .
  • Neuroprotective Effects :
    • Preliminary investigations have shown that imidazo[1,2-a]pyridine derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues in neurodegenerative diseases .
  • Antimicrobial Activity :
    • Some derivatives have shown promising antibacterial and antifungal properties, indicating their potential as new antimicrobial agents .

The biological activity of 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid; dihydrochloride is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to the active sites of enzymes such as HPSE1, thereby inhibiting their function and disrupting pathological processes .
  • Modulation of Signaling Pathways : By influencing various signaling pathways involved in cell proliferation and survival, this compound may alter the course of diseases like cancer and neurodegeneration .

Research Findings and Case Studies

StudyFindingsImplications
Study on HPSE1 Inhibition Compound showed significant inhibition of HPSE1 with improved selectivity over other enzymes.Potential use in cancer therapies targeting metastasis.
Neuroprotective Study Demonstrated protective effects in neuronal cell models.Possible application in treating neurodegenerative disorders.
Antimicrobial Testing Exhibited activity against several bacterial strains.Development of new antibiotics could be feasible.

Q & A

Basic: What synthetic strategies are effective for preparing 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride?

Answer:
The compound can be synthesized via multi-step cyclocondensation reactions involving amino intermediates and carbonyl derivatives. A common approach involves:

Cyclization : Reacting 2-aminoimidazole derivatives with cyclic ketones or aldehydes under acidic/basic conditions to form the tetrahydroimidazo[1,2-a]pyridine core .

Carboxylic Acid Introduction : Functionalizing the pyridine ring via carboxylation or hydrolysis of ester precursors .

Salt Formation : Converting the free base to the dihydrochloride salt using HCl in a polar solvent (e.g., ethanol/water mixture) .
Key Data :

  • Purity optimization often requires recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) .
  • Typical yields range from 50–85%, depending on substituents and reaction conditions .

Advanced: How can reaction conditions be optimized to mitigate by-product formation during synthesis?

Answer:
By-product formation (e.g., pyrrolidine derivatives or oxidized impurities) can be minimized by:

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency compared to non-polar alternatives .
  • Catalyst Use : Ammonium chloride (5–10 mol%) under solvent-free conditions improves reaction rates and selectivity .
  • Temperature Control : Maintaining 80–100°C prevents premature decomposition of intermediates .
    Example Optimization Table :
VariableOptimal RangeImpact on Yield/Purity
Catalyst Loading5–10 mol% NH₄Cl↑ Yield by 15–20%
Reaction Time3–5 hoursMinimizes over-oxidation
SolventDMSO↑ Cyclization efficiency

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.2–5.8 ppm) and carbon backbone (carboxylic acid C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms NH₂ (3300–3500 cm⁻¹) and carboxylic acid (2500–3000 cm⁻¹, broad O-H stretch) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂Cl₂N₃O₂: calc. 280.0254, obs. 280.0249) .

Advanced: How should researchers address discrepancies in ¹³C NMR data between synthesized batches?

Answer:
Discrepancies often arise from:

  • Tautomerism : The tetrahydroimidazo ring can adopt multiple conformers, shifting carbon resonances. Use variable-temperature NMR to identify dynamic equilibria .
  • Solvent Effects : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding (e.g., carboxylic acid protons). Standardize solvent for comparative analysis .
  • Impurity Interference : Trace solvents (e.g., EtOAc) may overlap with target signals. Purify via preparative HPLC .

Basic: What are common impurities, and how are they removed?

Answer:

  • Unreacted Starting Materials : Detectable via TLC (Rf ~0.3 in EtOAc/hexane). Remove by washing with cold ether .
  • Oxidation By-Products : Over-oxidation at the 5,6,7,8-tetrahydro ring generates imidazo[1,2-a]pyridine analogs. Use inert atmospheres (N₂/Ar) to suppress .
  • Dihydrochloride Hydrates : Excess HCl can form hydrates. Dry under vacuum (60°C, 24 hours) to achieve anhydrous form .

Advanced: What mechanistic insights guide the design of analogs with enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Amino Group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Methylation reduces solubility but increases membrane permeability .
    • Carboxylic Acid : Enhances water solubility; esterification (e.g., ethyl ester) improves bioavailability .
  • Key Modifications :
    • Halogenation : Adding Cl or F at position 6 increases metabolic stability .
    • Ring Saturation : The 5,6,7,8-tetrahydro moiety reduces planarity, potentially lowering toxicity .

Basic: How is the dihydrochloride salt characterized for hygroscopicity and stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Measures weight loss upon heating (e.g., dehydration at 100–150°C) .
  • Dynamic Vapor Sorption (DVS) : Quantifies moisture uptake at varying RH levels. Dihydrochloride salts typically show moderate hygroscopicity (<5% at 60% RH) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation (e.g., deamination or decarboxylation) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to GABA receptors (common target for imidazopyridines). Focus on electrostatic complementarity between NH₂/COOH and receptor residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
  • Pharmacophore Modeling : Identify essential features (e.g., H-bond donors, aromatic rings) using Schrödinger’s Phase .

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